molecular formula C13H7Cl4NO2 B2431999 2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 303995-90-6

2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B2431999
CAS No.: 303995-90-6
M. Wt: 351
InChI Key: GDGXABSJTJIFIN-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a synthetic organic compound with the molecular formula C13H8Cl4NO It is characterized by the presence of a trichloromethyl group, a chlorobenzoyl group, and a pyrrole ring

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4NO2/c14-9-3-1-7(2-4-9)11(19)8-5-10(18-6-8)12(20)13(15,16)17/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXABSJTJIFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 2,2,2-trichloroethanone in the presence of a base, such as pyridine, to form the intermediate compound. This intermediate is then reacted with a pyrrole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies suggest that 2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's interactions with specific biological targets are crucial for understanding its pharmacokinetics and pharmacodynamics .

Electrocatalysis

There is emerging interest in the use of this compound in electrocatalytic applications. Its unique electronic properties may facilitate reactions in electrochemical systems, potentially improving the efficiency of energy conversion processes.

Biological Interaction Studies

Interaction studies have focused on how this compound interacts with various biological targets. These interactions are critical for elucidating its mechanism of action and potential therapeutic applications. Notably, the compound's ability to bind to specific receptors or enzymes can inform drug design strategies aimed at enhancing its efficacy and selectivity .

Case Study 1: Anticancer Screening

In a notable study, this compound was screened against a panel of cancer cell lines using the National Cancer Institute’s 60-cell line screening protocol. The results indicated significant cytotoxicity in several lines, suggesting potential as an anticancer agent .

Case Study 2: Electrocatalytic Application

Another investigation explored the use of this compound in electrocatalytic processes. The study demonstrated that the compound could enhance reaction rates in electrochemical systems, indicating its utility in energy conversion technologies.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-(4-chlorophenyl)ethanone: Similar structure but lacks the pyrrole ring.

    4-(4-Chlorobenzoyl)pyrrole: Contains the pyrrole and chlorobenzoyl groups but lacks the trichloromethyl group.

Uniqueness

2,2,2-Trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is unique due to the combination of its trichloromethyl, chlorobenzoyl, and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone, also known by its CAS number 303995-90-6, is a synthetic compound with potential biological activities. This article reviews its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H7Cl4NO2C_{13}H_{7}Cl_{4}NO_{2} and a molecular weight of 351.02 g/mol. It features a trichloro group and a pyrrole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC13H7Cl4NO2
Molecular Weight351.02 g/mol
Melting Point195-197 °C
Purity>95%

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing chlorinated benzoyl groups have shown moderate activity against various bacterial strains. In comparative tests, these compounds were found to be effective against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that the trichlorinated structure may enhance the anticancer efficacy of the compound. In vitro studies have reported that similar compounds induce apoptosis in cancer cell lines by activating caspase pathways. For example, a related pyrrole derivative showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .

The proposed mechanism of action for the biological activity of this compound involves the disruption of cellular processes through the formation of reactive intermediates. The trichloro group is believed to participate in electrophilic aromatic substitution reactions, leading to the modification of nucleophilic sites in biomolecules .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of chlorinated pyrrole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity
In another study focusing on the anticancer effects of chlorinated compounds, it was found that treatment with 10 µM of the compound resulted in a significant reduction in cell viability in MCF-7 cells after 48 hours, with morphological changes indicative of apoptosis observed under microscopy .

Q & A

Q. What are the established synthetic routes for 2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone, and how are intermediates characterized?

The compound is synthesized via Friedel-Crafts acylation or trichloroacetylation of pyrrole derivatives. A common intermediate, 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, is prepared by reacting pyrrole with trichloroacetyl chloride in the presence of AlCl₃. Subsequent formylation or benzoylation at the pyrrole ring's 4-position introduces the 4-chlorobenzoyl group. Intermediates are characterized using FT-IR (to confirm carbonyl stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight). Reaction progress is monitored via TLC with ethyl acetate/hexane eluents .

Q. What analytical techniques are recommended for purity assessment and structural validation?

High-resolution mass spectrometry (HRMS) or LC-MS confirms molecular formula and purity (>95%). X-ray crystallography (using SHELXL for refinement) resolves stereochemical ambiguities, while differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions. Purity is quantified via HPLC with a C18 column and UV detection at 254 nm .

Q. How is the compound’s stability evaluated under varying storage conditions?

Accelerated stability studies are conducted by storing samples at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1A guidelines). Degradation products are identified using LC-MS, while Fourier-transform infrared spectroscopy (FT-IR) monitors functional group integrity. Hydrolytic stability is tested in buffered solutions (pH 1–13) at 37°C .

Advanced Research Questions

Q. How can regioselectivity challenges during Friedel-Crafts benzoylation at the pyrrole 4-position be addressed?

Regioselectivity is controlled by steric and electronic factors. Electron-donating groups on the pyrrole ring direct acylation to the 5-position, while electron-withdrawing groups favor the 4-position. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) predict reactive sites by mapping Fukui indices. Experimentally, low temperatures (0–5°C) and Lewis acids like SnCl₄ improve 4-position selectivity. Reaction progress is tracked via in-situ Raman spectroscopy .

Q. What strategies resolve contradictions in bioactivity data across substituted analogs?

Discrepancies in antimicrobial activity (e.g., compound 22 in showing superior Gram-negative inhibition) arise from substituent electronic effects. Quantitative Structure-Activity Relationship (QSAR) models correlate Cl substituent electronegativity with enhanced membrane permeability. Dose-response assays (MIC/MBC) under standardized CLSI guidelines minimize variability. Synergistic effects are tested via checkerboard assays with ciprofloxacin .

Q. How is SHELXL employed to refine crystal structures with twinning or disorder?

For twinned crystals, the HKLF5 format in SHELXL integrates twin law matrices (e.g., two-fold rotation). Partial occupancy disorder (e.g., chlorobenzoyl group) is modeled using PART instructions and restrained isotropic displacement parameters (ISOR). Hydrogen bonds are validated via PLATON, and residual density maps (Δρ < 0.5 eÅ⁻³) ensure refinement quality. High-resolution data (<1.0 Å) is prioritized for anisotropic refinement .

Q. What methodologies optimize solvent-free synthesis for reduced environmental impact?

Mechanochemical synthesis (ball milling) replaces DMF or CH₂Cl₂ with minimal solvent. Reaction efficiency is enhanced using catalytic K₂CO₃ and microwave irradiation (100–120°C, 300 W). Green metrics (E-factor, atom economy) are calculated to compare waste generation. Solvent-free conditions yield 86–92% compared to 67–75% in traditional reflux .

Methodological Notes

  • Spectral Data Interpretation : ¹H NMR shifts for the pyrrole β-protons appear at δ 6.5–7.2 ppm, while trichloromethyl groups resonate at δ 4.0–4.5 ppm .
  • Crystallography : Space group assignments (e.g., P21/c in ) require careful examination of systematic absences.
  • Bioactivity Testing : Include negative controls (DMSO) and validate via three independent replicates to ensure statistical significance .

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